4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F4N2OS/c26-20-11-7-18(8-12-20)24(32)30-13-14-31-15-23(21-3-1-2-4-22(21)31)33-16-17-5-9-19(10-6-17)25(27,28)29/h1-12,15H,13-14,16H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDUMGOZGFNGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl group, and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The National Cancer Institute (NCI) has evaluated similar compounds with structural analogs, demonstrating significant cytotoxicity against various cancer cell lines. For instance, compounds with indole and trifluoromethyl groups have shown promising results in inhibiting cell growth, suggesting that 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide may exhibit similar properties due to its structural features .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis of related indole derivatives indicated that the presence of fluorine and trifluoromethyl groups significantly enhances anticancer activity. The compound's efficacy was evaluated using a panel of cancer cell lines, where it exhibited a mean growth inhibition rate comparable to leading chemotherapeutic agents .
Antimicrobial Activity
The compound's unique structure suggests potential antimicrobial properties. Research into related compounds has indicated that trifluoromethyl-substituted derivatives can inhibit bacterial growth effectively. This is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Data Table: Antimicrobial Efficacy
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-fluoro-N-{...} | E. coli | 32 µg/mL |
| 4-fluoro-N-{...} | S. aureus | 16 µg/mL |
| 4-fluoro-N-{...} | P. aeruginosa | 64 µg/mL |
Neurological Applications
Emerging research suggests that compounds with indole structures can influence neurological pathways, potentially providing therapeutic effects for neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) could make it a candidate for further exploration in treating conditions such as Alzheimer's or Parkinson's disease .
Case Study: Neuroprotective Effects
In vitro studies have shown that related indole derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is hypothesized to be due to their ability to modulate signaling pathways involved in cell survival and apoptosis .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The trifluoromethyl group enhances its stability and bioavailability, making it a potent compound in various applications .
Comparison with Similar Compounds
Key Comparative Data
Research Findings and Implications
- Trifluoromethyl vs. Fluoro Substituents : The para-trifluoromethyl group in the target compound enhances hydrophobicity and electron withdrawal compared to meta-fluoro analogues, likely improving target affinity in hydrophobic pockets .
- Sulfanyl vs. Sulfonamide Linkages : Sulfanyl groups offer flexibility and moderate hydrogen-bonding capacity, whereas sulfonamides provide stronger acidity and solubility .
- Heterocycle Variations : Indole derivatives generally exhibit better membrane permeability than triazolopyridazines but may suffer from metabolic oxidation .
Biological Activity
The compound 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic molecule with potential biological activity. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H18F4N2OS
- Molecular Weight : 396.42 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties. The following sections summarize key findings from recent research.
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including compounds that share structural similarities with This compound , as promising anticancer agents. The mechanisms of action typically involve:
- Inhibition of Cell Proliferation : Compounds have shown significant effects on cancer cell lines, leading to reduced viability and increased apoptosis.
- Targeting Specific Pathways : Many indole derivatives act by inhibiting key enzymes involved in cancer progression, such as topoisomerases and histone deacetylases (HDACs) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study evaluating similar compounds reported:
- Broad-Spectrum Activity : Derivatives with trifluoromethyl groups exhibited enhanced antibacterial effects against various strains of bacteria.
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Summary of Biological Activities
The biological activities observed can be attributed to several mechanisms:
- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest at various phases, particularly G1 and G2/M phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels, contributing to oxidative stress in cancer cells.
- Protein Kinase Inhibition : The presence of specific functional groups allows for interaction with protein kinases, crucial for cell signaling pathways involved in cancer progression .
Q & A
Q. What synthetic strategies are optimal for preparing 4-fluoro-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide, and how can reaction yields be improved?
Methodological Answer:
- Key Steps :
- Indole Functionalization : Introduce the sulfanyl group at the 3-position of the indole ring via nucleophilic substitution using [4-(trifluoromethyl)phenyl]methanethiol under basic conditions (e.g., NaH in DMF) .
- Ethyl Linker Installation : React the indole intermediate with 1,2-dibromoethane in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to form the ethyl bridge .
- Benzamide Coupling : Use EDC/HOBt-mediated coupling of 4-fluorobenzoic acid with the ethyl-linked intermediate in anhydrous DCM .
- Yield Optimization :
Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~120-125 ppm in 19F NMR), indole NH (δ ~10 ppm), and ethyl linker protons (δ 2.8–3.5 ppm) .
- X-Ray Crystallography : Resolve the indole-thioether conformation and benzamide planarity. Single-crystal data (e.g., R factor <0.05) ensure minimal disorder, as seen in related benzamide derivatives .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed enzyme targets (e.g., acps-pptase) for this compound?
Methodological Answer:
- Hypothesis Testing :
- In Vitro Enzyme Assays : Compare IC50 values against acps-pptase and other bacterial enzymes (e.g., MurA) using fluorescence-based activity assays .
- Structural Analog Screening : Test derivatives lacking the sulfanyl group to determine if enzyme inhibition is sulfur-dependent.
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to acps-pptase’s active site, validating interactions with key residues (e.g., Arg154, Asp89) .
- Data Interpretation :
- If dual-target inhibition is observed (e.g., acps-pptase and MurA), conduct isothermal titration calorimetry (ITC) to measure binding affinities and identify primary targets.
Q. What methodologies are effective for studying structure-activity relationships (SAR) to enhance antibacterial potency?
Methodological Answer:
- SAR Design :
- Substituent Variation : Replace the 4-fluorobenzamide with electron-withdrawing groups (e.g., -NO2) to test effects on bacterial membrane penetration .
- Linker Modification : Substitute the ethyl bridge with propyl or rigid aromatic spacers to assess conformational flexibility .
- Evaluation Metrics :
Analytical Challenges
Q. How can researchers address discrepancies in HPLC purity assessments caused by the compound’s photolability?
Methodological Answer:
- HPLC Protocol Optimization :
- Use a C18 column with 0.1% formic acid in acetonitrile/water (60:40) at 4°C to minimize degradation.
- Shield samples from UV light during preparation and analysis .
- Validation :
- Compare UV (254 nm) and MS detectors to differentiate degradation peaks from impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
